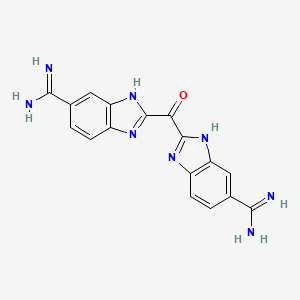

Bis(5-amidino-2-benzimidazolyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノン: これらの化合物は、窒素原子、4つの炭素原子、および2つの二重結合を含む五員環であるイミダゾール環に縮合したベンゼン環を含みます . この化合物は、実験的な用途で知られており、化学式はC₁₇H₁₄N₈Oです .

準備方法

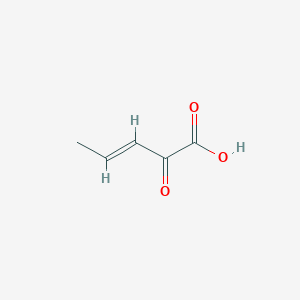

合成経路と反応条件: ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンの合成は、通常、ベンゾイミダゾール誘導体の求核置換反応を伴います。 一般的な方法の1つは、2,6-ビス(1H-ベンゾイミダゾール-2-イル)ピリジンを、高温でジメチルスルホキシド溶媒中で水酸化カリウムの存在下で、ベンジルブロミドまたはベンジルクロリドと反応させることです .

工業生産方法:

化学反応の分析

反応の種類: ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化状態を形成することができます。

還元: 一般的な還元剤を使用して還元することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化された誘導体を生成する可能性があり、一方、置換反応は通常、置換されたベンゾイミダゾール化合物を生成します .

科学研究アプリケーション

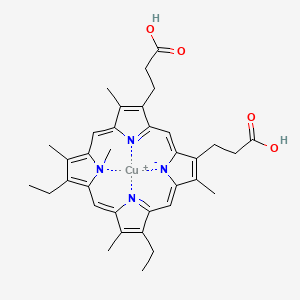

化学: ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンは、配位化学において、金属と錯体を形成するために使用され、これらはスペクトル特性と触媒特性について研究することができます .

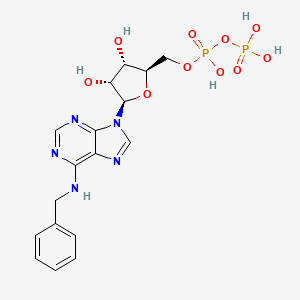

生物学と医学: この化合物は、天然に存在するヌクレオチドとの構造的類似性から、医薬品化学において可能性を示しています。 抗菌性、抗真菌性、抗ウイルス性、抗酸化性、抗炎症性、および抗癌性について研究されています .

産業: 産業において、ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンは、バイオイメージングのための光学センサーや、光起電力用途に使用できます .

科学的研究の応用

Chemistry: Bis(5-Amidino-2-Benzimidazolyl)Methanone is used in coordination chemistry to form complexes with metals, which can be studied for their spectral and catalytic properties .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. It has been studied for its antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer activities .

Industry: In industry, this compound can be used as an optical sensor for bioimaging and in photovoltaic applications .

作用機序

ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンの作用機序は、トリプシン-1などの分子標的との相互作用を伴います。 この化合物は、さまざまな生理学的プロセスに関与するセリンプロテアーゼであるトリプシン-1の阻害剤として機能します . 阻害は、基質へのアクセスとそれに続く酵素活性化を妨げる、酵素の活性部位への化合物の結合によって起こります .

類似化合物の比較

類似化合物:

ビス(5-アミジノ-2-ベンゾイミダゾリル)メタンケトン: メタノン基ではなくケトン基を持つ類似構造.

ビス(5-アミジノ-ベンゾイミダゾリル)メタノン亜鉛: 金属イオンの存在により異なる特性を示す、この化合物の亜鉛錯体.

独自性: ビス(5-アミジノ-2-ベンゾイミダゾリル)メタノンは、トリプシン-1の強力な阻害剤として作用することを可能にする、その特定の構造により、ユニークです。 金属と安定な錯体を形成する能力と、その幅広い生物活性は、研究と産業用途の両方において、貴重な化合物にします .

類似化合物との比較

Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone: Similar structure but with a ketone group instead of a methanone group.

Bis(5-Amidino-Benzimidazolyl)Methanone Zinc: A zinc complex of the compound, which shows different properties due to the presence of the metal ion.

Uniqueness: Bis(5-Amidino-2-Benzimidazolyl)Methanone is unique due to its specific structure that allows it to act as a potent inhibitor of trypsin-1. Its ability to form stable complexes with metals and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .

特性

分子式 |

C17H14N8O |

|---|---|

分子量 |

346.3 g/mol |

IUPAC名 |

2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide |

InChI |

InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) |

InChIキー |

VVVXDHROXQUONB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

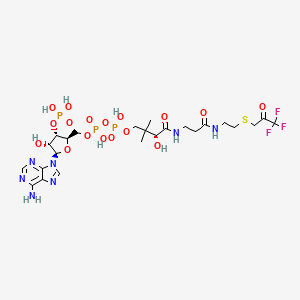

![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)

![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)

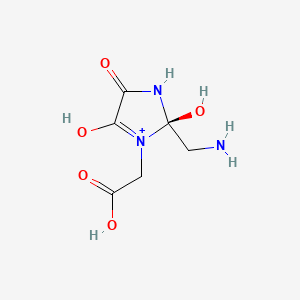

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)

![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)

![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)

![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)